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molecular formula C17H19FO3 B8513377 6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1383985-33-8

6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B8513377
M. Wt: 290.33 g/mol
InChI Key: MDPQOWICBAVSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865911B2

Procedure details

The title compound (3.02 g, 72% yield) was prepared using the method described for Intermediate 63 starting from 6-isobutoxy-2,3-dihydro-1H-inden-1-one (Intermediate 66, 3.0 g, 14.7 mmol) and methyl acrylate (2.92 mL, 32.3 mmol): 1H NMR (400 MHz, CDCl3) δ ppm 1.04 (m, 8 H) 1.86 (m, 2 H) 2.11 (dt, 1 H) 2.21 (m, 2 H) 2.47 (m, 3 H) 2.70 (m, 2 H) 3.15 (s, 2 H) 3.76 (m, 3 H) 7.20 (m, 1 H) 7.25 (m, 1 H) 7.38 (d, 1 H); MS (ES+) m/z 287 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.92 mL
Type
reactant
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
F[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]3)[C:12]2=[O:15])=[CH:8][CH:7]=1.[CH2:22](OC1C=C2C(CCC2=O)=CC=1)C(C)C.C(OC)(=O)C=C>>[CH2:4]([O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]3)[C:12]2=[O:15])=[CH:8][CH:7]=1)[CH:3]([CH3:22])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C(C)C)OC1=CC=C2CCC(C2=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC1=CC=C2CCC(C2=C1)=O
Step Four
Name
Quantity
2.92 mL
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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